![molecular formula C17H17ClFNO3S B2966676 3-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluorobenzenesulfonamide CAS No. 1448043-30-8](/img/structure/B2966676.png)
3-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluorobenzenesulfonamide
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Description
3-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluorobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It is a selective inhibitor of carbonic anhydrase IX (CA IX), which is overexpressed in many cancer cells. This compound has gained significant attention in recent years due to its potential application in cancer therapy.
Scientific Research Applications
Carbonic Anhydrase Inhibition and Therapeutic Relevance
One significant application of sulfonamide derivatives in scientific research involves their role as carbonic anhydrase inhibitors. A study by Sapegin et al. (2018) introduces a novel class of [1,4]oxazepine-based primary sulfonamides, which strongly inhibit human carbonic anhydrases, highlighting their therapeutic relevance. The primary sulfonamide functionality not only enables the [1,4]oxazepine ring construction but also acts as a zinc-binding group in enzyme inhibition, offering a dual role in therapeutic applications (Sapegin et al., 2018).
Anticancer Activities
Further extending the scope of sulfonamide compounds, Gul et al. (2018) synthesized new dibenzensulfonamides exhibiting potent anticancer effects by inducing apoptosis and autophagy pathways in tumor cell lines. These compounds also effectively inhibited tumor-associated human carbonic anhydrase IX and XII isoenzymes, showcasing their potential as anticancer drug candidates (Gul et al., 2018).
Enantioselective Fluorination
In the realm of organic synthesis, Wang et al. (2014) explored the reactivity and selectivity of N-fluorobenzenesulfonamide in fluorination reactions. By modifying substituents on its phenyl rings, they achieved enantioselective fluorination of 2-oxindoles, obtaining products with high yields and selectivities. This research underscores the utility of sulfonamide derivatives in fine-tuning reaction outcomes for synthetic chemistry applications (Wang et al., 2014).
Aminochlorination of Alkenes
Pu et al. (2016) developed a catalyst-free aminochlorination process using N-chloro-N-fluorobenzenesulfonamide, demonstrating the versatility of sulfonamide derivatives in organic synthesis. This process yields regioselective 2-chloro-3-fluoramino and 3-chloro-2-fluoroamino adducts, highlighting the electronic and steric effects of the fluorine atom in controlling reactivity and selectivity (Pu et al., 2016).
properties
IUPAC Name |
3-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO3S/c18-15-10-14(8-9-16(15)19)24(22,23)20-11-17(21,13-6-7-13)12-4-2-1-3-5-12/h1-5,8-10,13,20-21H,6-7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSNNNXKISLPFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-fluorobenzenesulfonamide |
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